2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE is a complex organic compound that features a unique combination of pyridyl, triazolyl, and furoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE typically involves multi-step organic reactions. One common method involves the reaction of 4-pyridyl-1,2,4-triazole with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with methyl 2-furoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridyl and triazolyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution at the furoate moiety can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE involves its interaction with specific molecular targets. The pyridyl and triazolyl groups can bind to enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar sulfanyl group but different overall structure and function.
Thiazole Derivatives: Compounds with a thiazole ring that share some structural similarities but differ in their biological activities and applications.
Uniqueness
METHYL 5-({[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-FUROATE is unique due to its combination of pyridyl, triazolyl, and furoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O3S |
---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
methyl 5-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C14H12N4O3S/c1-20-13(19)11-3-2-10(21-11)8-22-14-16-12(17-18-14)9-4-6-15-7-5-9/h2-7H,8H2,1H3,(H,16,17,18) |
InChI Key |
IHNYJMUUFRBDMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NNC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.